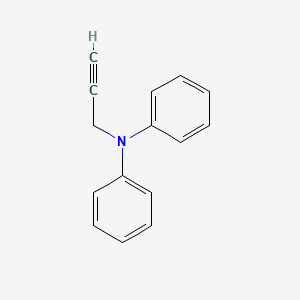

Diphenyl-prop-2-ynyl-amine

Description

Overview of Propargylamines and their Chemical Significance

Propargylamines are a class of organic compounds characterized by the presence of an alkyne functional group attached to a carbon atom adjacent (in the propargylic position) to a nitrogen atom. uantwerpen.be This unique structural arrangement imparts a versatile reactivity, making them highly valuable intermediates in organic synthesis. phytojournal.com Propargylamines are widely recognized as key building blocks for the construction of a diverse array of nitrogen-containing molecules, including various heterocycles, natural products, and compounds with significant biological activity. phytojournal.comacs.org

The utility of propargylamines stems from the dual reactivity of the alkyne and amine groups. They are crucial precursors for synthesizing nitrogen-containing structures and are considered important pharmacophores in medicinal chemistry. researchgate.net Their application in multicomponent reactions, which allow for the efficient, one-pot assembly of complex molecules, has further solidified their importance in modern synthetic chemistry. phytojournal.com

Structural Characteristics of Diphenyl-prop-2-ynyl-amine

The name "Diphenyl-prop-2-ynyl-amine" most commonly refers to the specific isomer N,N-diphenyl-prop-2-yn-1-amine . This compound is a tertiary amine where the nitrogen atom is bonded to two phenyl groups and one prop-2-ynyl group (often called a propargyl group).

The key structural features are:

A Propargyl Group: A three-carbon chain containing a terminal alkyne (a carbon-carbon triple bond).

A Tertiary Amine: A nitrogen atom bonded to three carbon atoms.

Two Phenyl Substituents: Two aromatic rings are attached directly to the nitrogen atom, which significantly influences the molecule's steric and electronic properties.

These features combine to create a molecule with a rigid propargyl unit and a bulky, electron-rich diphenylamino group. The specific arrangement of these groups dictates its reactivity and potential applications in further chemical synthesis.

Table 1: Chemical Properties of N,N-diphenyl-prop-2-yn-1-amine

| Property | Value |

|---|---|

| Chemical Name | N,N-diphenyl-prop-2-yn-1-amine |

| CAS Number | 4282-80-8 |

| Molecular Formula | C₁₅H₁₃N |

| Molecular Weight | 207.27 g/mol |

Historical Context and Evolution of Research on this Compound Class

Research and application of propargylamines have evolved significantly since their initial appearances in chemical literature. While simpler propargylamines can be synthesized through straightforward alkylation methods, the field was revolutionized by the development of more efficient and versatile synthetic strategies. kcl.ac.uk

A landmark achievement in the synthesis of this class of compounds is the A³ coupling reaction (for Aldehyde, Alkyne, and Amine). ajgreenchem.com This one-pot, three-component reaction provides an elegant and highly atom-economical method for producing a vast library of propargylamine (B41283) derivatives. phytojournal.comrsc.org The reaction typically involves the coupling of an aldehyde, a terminal alkyne, and an amine, often facilitated by a metal catalyst. phytojournal.com

The A³ coupling and related multicomponent reactions have become a cornerstone of propargylamine synthesis due to their high efficiency and the structural diversity they can generate from simple starting materials. researchgate.netajgreenchem.com Numerous catalytic systems have been developed, employing transition metals like copper and gold, to facilitate these transformations under increasingly mild and environmentally friendly ("green") conditions. researchgate.netpnu.ac.irmdpi.com This evolution from classical methods to modern catalytic multicomponent reactions has made complex propargylamines, including various substituted diphenyl-prop-2-ynyl-amine derivatives, more accessible for research and development. mdpi.com

Structure

3D Structure

Properties

CAS No. |

4282-80-8 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-phenyl-N-prop-2-ynylaniline |

InChI |

InChI=1S/C15H13N/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h1,3-12H,13H2 |

InChI Key |

HKNQBFKONPRYFG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Diphenyl Prop 2 Ynyl Amine and Its Analogues

Multicomponent Coupling Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical route to a diverse range of organic molecules. d-nb.infophytojournal.comresearchgate.net For the synthesis of propargylamines like Diphenyl-prop-2-ynyl-amine, the Aldehyde-Alkyne-Amine (A3-Coupling) reaction is the most prominent and widely utilized MCR. pnu.ac.irscholaris.canih.gov

Aldehyde-Alkyne-Amine (A3-Coupling)

The A3-coupling reaction is a powerful one-pot process that brings together an aldehyde, a terminal alkyne, and an amine to forge a propargylamine (B41283). pnu.ac.irscholaris.canih.gov In the context of synthesizing Diphenyl-prop-2-ynyl-amine, this would involve the reaction of formaldehyde (B43269) (or a suitable precursor like paraformaldehyde), acetylene, and diphenylamine (B1679370).

The generally accepted mechanism for the A3-coupling reaction, which is applicable to the synthesis of Diphenyl-prop-2-ynyl-amine, proceeds through a series of catalytic steps. The reaction is typically initiated by the activation of the terminal alkyne by a metal catalyst. phytojournal.comnih.govmdpi.com

The key steps are as follows:

Formation of a Metal-Acetylide Intermediate: The transition metal catalyst interacts with the terminal alkyne (acetylene in this case), increasing the acidity of the terminal proton and facilitating its removal to form a metal-acetylide complex. phytojournal.comnih.govmdpi.com

In Situ Imine/Iminium Ion Formation: Concurrently, the aldehyde (formaldehyde) and the amine (diphenylamine) react to form an imine, which can be protonated or activated by the catalyst to generate a more electrophilic iminium ion. phytojournal.comnih.gov

Nucleophilic Attack: The metal-acetylide species then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step results in the formation of the new carbon-carbon bond and the propargylamine backbone. phytojournal.comnih.gov

Catalyst Regeneration: The final product, Diphenyl-prop-2-ynyl-amine, is released, and the metal catalyst is regenerated, allowing it to participate in another catalytic cycle. mdpi.com

The success of the A3-coupling reaction is heavily reliant on the choice of catalyst. A wide array of catalyst systems has been developed, primarily centered around transition metals.

A variety of transition metals have proven effective in catalyzing the A3-coupling reaction for the synthesis of propargylamines. pnu.ac.irmdpi.comresearchgate.net While specific data for the synthesis of Diphenyl-prop-2-ynyl-amine is not extensively documented in comparative studies, the general efficacy of these metals in propargylamine synthesis is well-established.

Copper (Cu): Copper salts, particularly copper(I) halides (CuI, CuBr, CuCl), are the most widely used catalysts for A3-coupling due to their low cost, high efficiency, and good functional group tolerance. pnu.ac.irrsc.orgrsc.org Copper catalysts effectively activate the terminal alkyne for nucleophilic attack on the in situ generated iminium ion. nih.gov

Gold (Au): Gold catalysts, often in the form of gold salts or nanoparticles, are also highly effective for A3-coupling reactions. nih.govresearchgate.net They can catalyze the reaction under mild conditions and often exhibit high turnover numbers. nih.gov

Silver (Ag): Silver salts have been demonstrated to be competent catalysts for A3-coupling, providing good to excellent yields of propargylamines. researchgate.netresearchgate.netunimi.it

Palladium (Pd) and Nickel (Ni): While more commonly associated with other cross-coupling reactions, palladium and nickel complexes have also been employed in A3-coupling, often in combination with other metals or ligands. nih.govresearchgate.netnih.govescholarship.orgnih.govyoutube.comyoutube.comyoutube.comresearchgate.netyoutube.com

Indium (In): Indium-based catalysts have also been reported to facilitate the A3-coupling reaction. phytojournal.com

The catalytic activity can be influenced by the metal's oxidation state, the counter-ion, and the presence of ligands. The table below summarizes the general application of these transition metals in A3-coupling for propargylamine synthesis.

| Metal Catalyst | Common Forms | General Observations in Propargylamine Synthesis |

| Palladium (Pd) | PdCl₂, Pd(OAc)₂, Pd(PPh₃)₄ | Effective, often used in combination with other metals or ligands. |

| Gold (Au) | AuCl, AuCl₃, Au nanoparticles | Highly active, can operate under mild conditions. |

| Copper (Cu) | CuI, CuBr, CuCl, Cu(OTf)₂ | Most widely used, cost-effective, high efficiency. |

| Silver (Ag) | AgI, AgNO₃, AgOTf | Good to excellent yields, can be used in various solvents. |

| Indium (In) | InCl₃, In(OTf)₃ | Effective catalyst for the three-component coupling. |

| Nickel (Ni) | NiCl₂, Ni(acac)₂ | Viable catalyst, often requiring specific ligands or conditions. |

To address issues of catalyst separation and recycling associated with homogeneous catalysts, significant research has been directed towards the development of heterogeneous catalysts for the A3-coupling reaction. d-nb.infopnu.ac.ir These catalysts typically involve the immobilization of active metal species on solid supports.

Common supports include:

Mesoporous Silica: Materials like MCM-41 and SBA-15 offer high surface areas and tunable pore sizes for anchoring metal complexes.

Polymers: Polystyrene and other polymers can be functionalized with ligands to chelate and stabilize metal catalysts.

Metal-Organic Frameworks (MOFs): These crystalline materials provide a well-defined environment for catalytic metal centers. scholaris.ca

Magnetic Nanoparticles: Iron oxide nanoparticles allow for easy separation of the catalyst from the reaction mixture using an external magnet.

Heterogeneous catalysts offer the advantages of simplified product purification, reduced metal contamination in the final product, and the potential for catalyst reuse over multiple reaction cycles, contributing to a more sustainable synthetic process. d-nb.infopnu.ac.ir For example, copper-based heterogeneous catalysts have been shown to be highly efficient and recyclable for the synthesis of various propargylamines. scholaris.ca

| Catalyst Support | Active Metal | Advantages |

| Mesoporous Silica | Cu, Au, Ag | High surface area, stable support. |

| Polymers | Pd, Cu, Ag | Facile functionalization, good stability. |

| Metal-Organic Frameworks (MOFs) | Cu, Fe | Well-defined active sites, high porosity. |

| Magnetic Nanoparticles | Fe, Cu, Ag | Easy magnetic separation and recycling. |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign A3-coupling protocols. researchgate.netresearchgate.netresearchgate.net A key strategy in this regard is the implementation of solvent-free reaction conditions. pnu.ac.irrsc.org

Conducting the A3-coupling reaction in the absence of a solvent, often with gentle heating, can significantly reduce waste generation and simplify product isolation. pnu.ac.ir This approach is particularly attractive for industrial applications where large volumes of solvent waste are a major concern.

Other green chemistry approaches include:

Use of Water as a Solvent: When a solvent is necessary, water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields. mdpi.com

Use of Recyclable Catalysts: As discussed in the heterogeneous catalysis section, the use of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. pnu.ac.irscholaris.ca

These green approaches not only minimize the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes for producing propargylamines like Diphenyl-prop-2-ynyl-amine. researchgate.netresearchgate.netresearchgate.net

Catalyst Systems for A3-Coupling of Propargylamines

AAA-Sonogashira Coupling for Aminopropyne Derivatives

The construction of aminopropyne derivatives can be efficiently achieved through multicomponent reactions (MCRs), which allow for the formation of several bonds in a single step. phytojournal.com One of the most prominent MCRs for this purpose is the Aldehyde-Alkyne-Amine (A3) coupling reaction. phytojournal.comresearchgate.net This reaction combines an aldehyde, a terminal alkyne, and an amine to directly yield a propargylamine. nih.gov The asymmetric variant, known as the Asymmetric Aldehyde-Alkyne-Amine (AAA) coupling, is particularly powerful for producing chiral propargylamines with high enantioselectivity when a chiral catalyst or auxiliary is employed. nih.gov

The A3 coupling mechanism is considered an extension of the well-established alkynylation of imines. phytojournal.com The reaction is typically catalyzed by various transition metals, with copper-based catalysts being widely used. nih.govresearchgate.net However, metal-free versions have also been developed to avoid potential contamination of the final products. phytojournal.com

While often discussed in the context of C-C bond formation, the Sonogashira coupling is a distinct reaction from A3 coupling. The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netresearchgate.net This reaction is not a direct method for synthesizing propargylamines but is crucial for preparing the functionalized alkyne or aryl precursors that may be subsequently used in other reactions, such as nucleophilic substitution or A3 coupling, to form the final aminopropyne product. For instance, a substituted aryl halide can be coupled with a terminal alkyne via the Sonogashira reaction, and the resulting product could then be incorporated into a propargylamine structure.

| Catalyst System | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| CuFe₂O₄ NPs | Benzaldehyde, Piperidine, Phenylacetylene | Optimum conditions | 90% | researchgate.net |

| MIL-101(Cr)-SB-Cu | 4-Methylbenzaldehyde, Morpholine, Phenylacetylene | Toluene, reflux, 1h | 82% | nih.gov |

| Gold(III) salen complex | Aldehydes, Amines, Alkynes | Water, 40°C | Excellent | organic-chemistry.org |

| CuI/HTNT | Aryl aldehydes, Amines, Alkynes | Solvent-free, 70°C | Good to Excellent | nih.gov |

Alternative and Advanced Synthetic Routes

Beyond multicomponent reactions, several other methodologies are employed for the synthesis of Diphenyl-prop-2-ynyl-amine and its analogues.

Nucleophilic Substitution Strategies for Propargylamines

A foundational and conventional method for synthesizing propargylamines involves the nucleophilic substitution reaction between an amine and a propargyl derivative bearing a suitable leaving group. nih.gov In this approach, the amine acts as the nucleophile, attacking the electrophilic carbon of the propargyl moiety and displacing the leaving group. This direct amination strategy is widely used for its simplicity.

Common propargyl electrophiles include propargylic halides (e.g., propargyl bromide), phosphates, or triflates. nih.gov The reaction of aniline (B41778) or its derivatives with a propargyl halide is a direct route to N-aryl propargylamines. researchgate.net However, these reactions can sometimes be limited by the stability of the reagents and the need for controlled reaction conditions, as some organometallic precursors used in related methods are sensitive to moisture. nih.gov

Propargylic Substitution Reactions with Alcohols, Acetates, and Halides

Propargylic substitution is a versatile class of reactions for forming C-N bonds to create propargylamines. This method relies on the displacement of a leaving group from the propargylic position by an amine nucleophile. The choice of leaving group—typically derived from propargylic alcohols, acetates, or halides—can significantly influence the reaction conditions and catalyst requirements.

Propargylic Halides: Propargyl halides, such as propargyl bromide, are common substrates due to the good leaving group ability of the halide ion. nih.gov These reactions often proceed readily with primary or secondary amines. nih.gov

Propargylic Alcohols: Propargylic alcohols are attractive, readily available starting materials. nih.gov Their hydroxyl group is a poor leaving group and must be activated in situ. This is typically achieved using a Lewis acid or Brønsted acid catalyst, such as iron(III) chloride (FeCl₃), which facilitates the substitution by various nucleophiles, including amines. organic-chemistry.orgorganic-chemistry.org

Propargylic Acetates: Propargyl acetates serve as effective precursors in catalyzed substitution reactions. Inexpensive catalysts like indium(III) chloride (InCl₃) can promote the transformation of secondary alkyl-substituted propargyl acetates into a range of nucleophilic substitution products, including propargylamines, with high yields and excellent chemoselectivity. organic-chemistry.org

| Substrate Type | Catalyst | Nucleophile | Key Feature | Reference |

|---|---|---|---|---|

| Propargylic Alcohols | FeCl₃ | Amides, Thiols, Alcohols | Efficient formation of C-N, C-S, C-O bonds | organic-chemistry.orgorganic-chemistry.org |

| Propargylic Acetates | InCl₃ | Various Nucleophiles | Economic and practical transformation | organic-chemistry.org |

| Propargylic Carbonates | Nickel Complex | N-methylaniline derivatives | Asymmetric amination with excellent enantioselectivity | organic-chemistry.org |

Synthesis from Benzyl (B1604629) Alcohols via Oxidative Coupling Sequences

An alternative strategy for forming C-N bonds involves the oxidative coupling of benzyl alcohols. rsc.org In this type of reaction, the benzyl alcohol is first oxidized in situ to the corresponding aldehyde. This transient aldehyde can then be trapped by an amine to form an imine, which subsequently reacts with a nucleophile. When this sequence is performed in the presence of a terminal alkyne, it effectively becomes an A3 coupling reaction, yielding a propargylamine. phytojournal.com

This approach is advantageous as it starts from readily available benzyl alcohols instead of potentially less stable aldehydes. The entire sequence can often be performed in one pot. Various catalytic systems, including those based on copper and iron, have been developed to facilitate the initial oxidation of the alcohol under aerobic conditions. rsc.orgsci-hub.se For example, a heterogeneous Cu-Fe-based catalyst has been shown to be effective for the oxidative coupling of benzyl alcohols with N-substituted formamides to produce amides, demonstrating the utility of this oxidative approach for C-N bond formation. sci-hub.se Similarly, photocatalytic methods using perovskites have been employed for the oxidative cross-coupling of benzyl alcohol and benzylamine (B48309) to synthesize imines, which are key intermediates in propargylamine synthesis. nih.govresearchgate.net

Approaches to N-Phosphinoyl Propargylamines

The synthesis of propargylamines containing a phosphinoyl group on the nitrogen atom (N-Phosphinoyl propargylamines) often requires specialized methods to achieve high stereoselectivity. A highly efficient strategy involves the use of chiral N-phosphonyl imines. researchgate.net

In this method, a chiral N-phosphonyl imine is reacted with a lithium acetylide, which is generated in situ from a terminal alkyne and a strong base. The phosphonyl group on the imine acts as a chiral auxiliary, directing the nucleophilic attack of the acetylide to one face of the C=N double bond. This results in the formation of the N-phosphinoyl propargylamine product with excellent diastereoselectivity. researchgate.net Research has shown that the choice of base for generating the acetylide, the solvent, and the specific protecting groups on the chiral auxiliary are crucial for maximizing the yield and stereochemical control of the reaction. researchgate.net This methodology provides a reliable route to enantiomerically enriched propargylamines that are valuable building blocks in asymmetric synthesis.

| Reactant 1 | Reactant 2 | Key Feature | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Chiral N-phosphonyl imines | Lithium aryl/alkyl acetylides | Chiral auxiliary controls stereochemistry | >90% (typically) | 96:4 to 99:1 | researchgate.net |

Chemical Reactivity and Transformations of Diphenyl Prop 2 Ynyl Amine Derivatives

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond of the propargyl group is a site of rich chemical reactivity, enabling additions, cycloadditions, and coupling reactions.

The hydration of the terminal alkyne in Diphenyl-prop-2-ynyl-amine derivatives is a significant transformation that leads to the formation of β-amino ketones. This reaction typically proceeds under acidic conditions, often catalyzed by mercury(II) salts, or via a hydroboration-oxidation sequence. libretexts.org

Mercury(II)-Catalyzed Hydration: In the presence of a strong acid like sulfuric acid and a mercury(II) catalyst (e.g., HgSO₄), water adds across the alkyne's triple bond. libretexts.org The reaction follows Markovnikov's rule, where the initial addition of water results in an enol intermediate. libretexts.orgkhanacademy.org This enol, characterized by a hydroxyl group attached to a double-bonded carbon, is unstable and rapidly tautomerizes to the more stable keto form. youtube.comyoutube.comyoutube.com The mechanism involves the electrophilic addition of the mercuric ion to the alkyne, followed by nucleophilic attack of water. libretexts.org

Hydroboration-Oxidation: An alternative, anti-Markovnikov pathway involves hydroboration-oxidation. libretexts.org Reaction with a borane (B79455) reagent (often a bulky borane like disiamylborane (B86530) or dicyclohexylborane (B74569) to prevent double addition) followed by oxidative work-up (typically with hydrogen peroxide and a base) also yields an enol intermediate. youtube.com This enol then tautomerizes to the corresponding aldehyde. However, for the synthesis of β-amino ketones from a terminal alkyne like that in Diphenyl-prop-2-ynyl-amine, the acid-catalyzed hydration is the more direct route. The resulting β-amino ketones are valuable synthetic intermediates in organic and medicinal chemistry. nih.gov

Table 1: Comparison of Alkyne Hydration Methods

| Feature | Acid-Catalyzed (Markovnikov) | Hydroboration-Oxidation (Anti-Markovnikov) |

|---|---|---|

| Reagents | H₂SO₄, H₂O, HgSO₄ | 1. BH₃ (or hindered borane) 2. H₂O₂, NaOH |

| Regioselectivity | Oxygen adds to the more substituted carbon | Oxygen adds to the less substituted carbon |

| Initial Product | Enol | Enol |

| Final Product (from terminal alkyne) | Ketone | Aldehyde |

| Intermediate | Vinylic carbocation (mercury-containing) | Organoborane |

The terminal alkyne of Diphenyl-prop-2-ynyl-amine is an ideal substrate for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.orgnih.gov Triazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.gov

The CuAAC reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. rsc.org The catalyst is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). beilstein-journals.org The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govbeilstein-journals.org The mechanism is complex, involving the formation of copper(I) acetylide intermediates. nih.gov This transformation provides a straightforward method to link the Diphenyl-prop-2-ynyl-amine scaffold to other molecules functionalized with an azide group. colorado.edu

Table 2: Key Components of CuAAC Reaction

| Component | Role | Example |

|---|---|---|

| Alkyne | Substrate | Diphenyl-prop-2-ynyl-amine |

| Azide | Coupling Partner | Benzyl (B1604629) azide |

| Catalyst | Facilitates cycloaddition | Copper(I) species |

| Copper Source | Precursor to active catalyst | Copper(II) sulfate (B86663) (CuSO₄) |

| Reducing Agent | Reduces Cu(II) to Cu(I) | Sodium ascorbate |

| Solvent | Reaction medium | Water/t-butanol mixtures, DMSO |

The Cadiot-Chodkiewicz coupling is a powerful cross-coupling reaction for the synthesis of unsymmetrical 1,3-diynes. wikipedia.orgalfa-chemistry.com This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. jk-sci.comsynarchive.comrsc.org Diphenyl-prop-2-ynyl-amine can serve as the terminal alkyne component in this transformation.

The generally accepted mechanism begins with the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. wikipedia.orgalfa-chemistry.com This species then undergoes oxidative addition with the 1-haloalkyne. Subsequent reductive elimination yields the 1,3-diyne product and regenerates the copper(I) catalyst. wikipedia.orgalfa-chemistry.com This method is highly selective, avoiding the homocoupling side products often seen in related reactions like the Glaser coupling. wikipedia.org The reaction tolerates a wide range of functional groups, making it a versatile tool for constructing complex molecules containing a diyne linkage. rsc.org

Table 3: Cadiot-Chodkiewicz Coupling Reaction Components

| Component | Function | Typical Reagents |

|---|---|---|

| Terminal Alkyne | Nucleophilic partner | Diphenyl-prop-2-ynyl-amine |

| Haloalkyne | Electrophilic partner | 1-Bromo-2-phenylethyne |

| Catalyst | Forms copper acetylide | Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) |

| Base | Deprotonates terminal alkyne | Primary amine (e.g., n-butylamine), Piperidine |

| Solvent | Reaction medium | Methanol, THF, DMF |

Transformations at the Amine Nitrogen

The tertiary amine nitrogen in Diphenyl-prop-2-ynyl-amine is nucleophilic and can undergo various functionalization reactions.

The lone pair of electrons on the nitrogen atom allows Diphenyl-prop-2-ynyl-amine to act as a nucleophile, readily reacting with alkylating agents. This N-alkylation process, often referred to as quaternization, results in the formation of quaternary ammonium (B1175870) salts. mdpi.comnih.govmdpi.com The reaction typically involves treating the tertiary amine with an alkyl halide (e.g., methyl iodide, benzyl bromide). mdpi.com

The synthesis is generally straightforward, often carried out by mixing the amine and the alkylating agent in a suitable solvent. mdpi.com The resulting quaternary ammonium salts are ionic compounds and often precipitate from the reaction mixture. mdpi.com These salts have applications as phase-transfer catalysts, ionic liquids, and biologically active compounds. nih.gov The specific properties of the resulting salt can be tuned by varying the alkylating agent.

Table 4: N-Alkylation of Tertiary Amines

| Reactant 1 (Amine) | Reactant 2 (Alkylating Agent) | Product Type |

|---|---|---|

| Diphenyl-prop-2-ynyl-amine | Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide |

| Diphenyl-prop-2-ynyl-amine | Benzyl Bromide (BnBr) | Quaternary Ammonium Bromide |

While tertiary amines like Diphenyl-prop-2-ynyl-amine cannot form enamines directly in the same way as secondary amines, they can be involved in reactions that generate related reactive intermediates. For instance, in the presence of an aldehyde or ketone and an acid catalyst, a tertiary amine can facilitate reactions through the formation of iminium ions from trace secondary amine impurities or via other pathways. More directly, oxidation of tertiary amines can lead to iminium ions.

Furthermore, the propargylamine (B41283) moiety itself is a key structural element in A³ coupling (Aldehyde-Alkyne-Amine) reactions. researchgate.net Although Diphenyl-prop-2-ynyl-amine is a product of such a reaction, its derivatives can participate in further transformations. Acetylenic iminium salts, which are structurally related, are known to be highly reactive electrophiles. researchgate.netnih.gov They can act as potent dienophiles in Diels-Alder reactions and participate in cascade reactions with styrenes. researchgate.netnih.gov The electron-withdrawing nature of the iminium group activates the alkyne for nucleophilic attack, leading to a variety of complex carbocyclic and heterocyclic structures. nih.govnih.gov

Stereochemical Aspects and Asymmetric Synthesis of Chiral Aminopropynes

Enantioselective Synthesis of Chiral Diphenyl-prop-2-ynyl-amines

The most prominent and atom-economical method for synthesizing chiral propargylamines is the asymmetric A³ (Aldehyde-Alkyne-Amine) coupling reaction. nih.govresearchgate.net This one-pot, three-component reaction combines an aldehyde, an alkyne, and an amine to directly form the desired propargylamine (B41283). researchgate.net For the synthesis of a chiral Diphenyl-prop-2-ynyl-amine derivative, this would involve the reaction of an aldehyde (e.g., benzaldehyde), a terminal alkyne (e.g., phenylacetylene), and diphenylamine (B1679370), catalyzed by a chiral metal complex.

The generalized mechanism involves the activation of the alkyne's C-H bond by a transition metal catalyst, typically copper or palladium, to form a metal acetylide. researchgate.netnih.gov Simultaneously, the aldehyde and diphenylamine react to form an intermediate iminium ion. The chiral catalyst then facilitates the enantioselective nucleophilic addition of the metal acetylide to one of the two prochiral faces of the iminium ion, yielding the enantioenriched propargylamine. researchgate.net While many studies focus on primary and secondary aliphatic amines, the principles are applicable to diphenylamine. nih.govresearchgate.net Copper-catalyzed systems are frequently employed due to their high reactivity and the availability of a wide range of chiral ligands. semanticscholar.org

Role of Chiral Catalysts and Ligands in Asymmetric Induction

The success of the asymmetric A³ coupling hinges on the design and selection of the chiral catalyst and its associated ligand. The ligand, bound to the metal center (commonly copper(I)), creates a chiral environment that dictates the facial selectivity of the acetylide attack on the imine intermediate. nih.govmdpi.com

A variety of "privileged" ligand scaffolds have been developed and proven effective in these reactions, including those based on bis(oxazoline) (BOX and PyBOX), phosphines, and axially chiral biaryls like QUINAP and PINAP. mdpi.comorganic-chemistry.orgmdpi.com

PyBOX Ligands : Pyridine-bis(oxazoline) ligands are highly effective. The steric bulk of the substituents on the oxazoline (B21484) rings can shield one face of the imine, directing the incoming nucleophile to the opposite face, thus inducing high enantioselectivity. nih.govresearchgate.net

P,N-Ligands (e.g., QUINAP) : These ligands, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor, have shown excellent performance. The first copper-catalyzed asymmetric alkyne addition, a precursor to modern A³ reactions, utilized the P,N-ligand QUINAP. organic-chemistry.orgmdpi.com

Axially Chiral Ligands (e.g., PINAP) : These ligands, such as those derived from binaphthyl scaffolds, create a rigid and well-defined chiral pocket around the metal center, leading to high levels of stereocontrol. mdpi.com

The choice of ligand can dramatically influence both the yield and the enantiomeric excess (ee) of the product. Below is a representative table illustrating the effect of different ligands on a model A³ coupling reaction.

| Entry | Ligand | Catalyst | Yield (%) | ee (%) |

| 1 | i-Pr-pybox-diPh | Cu(OTf)₂ | 95 | 96 |

| 2 | PINAP | CuBr | 92 | 99 |

| 3 | QUINAP | CuBr | 85 | 90 |

| 4 | Glucopybox | Cu(I) | 69 | 99 |

| This table presents representative data from analogous A³ coupling reactions to illustrate the impact of ligand choice on reaction outcomes. nih.govorganic-chemistry.org |

Determination of Absolute Stereochemistry in Propargylamines

Once an enantioselective synthesis is achieved, determining the absolute configuration (AC) of the newly formed stereocenter is a critical, and often challenging, step. nih.gov Several powerful techniques are available for this purpose, avoiding the need for analogy-based assignments which can be unreliable.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful, non-destructive method for determining the AC of chiral molecules in solution. nih.govbiotools.us It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl The experimental VCD spectrum, which shows a unique pattern of positive and negative bands for each enantiomer, is compared to a spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration (e.g., the R-enantiomer). nih.govnih.gov A match between the experimental and calculated spectra allows for unambiguous assignment of the absolute stereochemistry. biotools.usnih.gov This method is advantageous as it does not require crystallization or chemical derivatization. biotools.usspark904.nl

NMR Spectroscopy with Chiral Auxiliaries: Another common technique involves the use of chiral derivatizing agents or chiral solvating agents. purechemistry.org By reacting the propargylamine with a chiral auxiliary, two diastereomers are formed which will exhibit distinct signals in their NMR spectra. purechemistry.org Comparing the chemical shifts of these diastereomers to known standards or using established empirical models (like Mosher's method) can help deduce the absolute configuration of the original amine. purechemistry.org

Other definitive methods include single-crystal X-ray crystallography, provided a suitable crystal can be grown, which provides an unambiguous determination of the three-dimensional arrangement of atoms in the molecule. purechemistry.org

Investigation of Regio- and Enantioselectivity in Alkynylation Reactions

In the context of the A³ coupling, achieving high selectivity is twofold: regioselectivity and enantioselectivity.

Regioselectivity refers to the control of which atoms form new bonds. In the synthesis of Diphenyl-prop-2-ynyl-amine, the key is the selective C-C bond formation between the alkyne and the imine carbon, rather than other potential side reactions. The mechanism, involving the formation of a copper acetylide that subsequently attacks the iminium ion, ensures high regioselectivity for the desired propargylamine product. researchgate.netresearchgate.net

Enantioselectivity is governed by the chiral catalyst, which differentiates between the two prochiral faces (the Re and Si faces) of the imine intermediate. The steric and electronic properties of the chiral ligand create a biased transition state, lowering the activation energy for the attack on one face over the other. nih.gov For example, in a proposed transition state for a PyBOX-ligated copper catalyst, the bulky substituents on the ligand can effectively block one face of the imine, forcing the copper acetylide to attack from the less hindered face, leading to the preferential formation of one enantiomer. nih.gov

The interplay between the catalyst, ligand, substrates, and reaction conditions is crucial for maximizing both yield and selectivity. Research in this area often involves screening various ligands and metal salts to optimize the reaction for a specific set of substrates.

The following table shows representative results from a study on the asymmetric addition of alkynes to imines, demonstrating how catalyst and substrate structure affect enantioselectivity.

| Aldehyde | Alkyne | Ligand | Yield (%) | ee (%) |

| Benzaldehyde | Phenylacetylene | StackPhos | 95 | 97 |

| 4-MeO-C₆H₄CHO | Phenylacetylene | StackPhos | 91 | 96 |

| Benzaldehyde | (CH₃)₃SiC≡CH | StackPhos | 92 | 95 |

| Cyclohexanecarboxaldehyde | Phenylacetylene | PINAP | 88 | 94 |

| Data is representative of typical asymmetric alkynylation reactions and highlights the high levels of enantioselectivity achievable with optimized catalyst systems. nih.govmdpi.com |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography of Diphenyl-prop-2-ynyl-amine Derivatives

Crystallographic Data for Diphenyl-prop-2-ynyl-amine Derivatives

| Parameter | 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2PPT) researchgate.net |

|---|---|

| Formula | C₁₁H₉N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8975(2) |

| b (Å) | 11.6546(4) |

| c (Å) | 11.0648(3) |

| β (°) | 105.212(2) |

| Volume (ų) | 982.74(5) |

| Z | 4 |

Analysis of Molecular Conformation and Conformational Disorder

In the solid state, molecules may not exist in a single, perfectly ordered state. Conformational disorder arises when a molecule or a part of it adopts multiple orientations or conformations within the crystal lattice. cam.ac.ukiucr.org This can involve the rotation of flexible groups, such as a phenyl ring, or the puckering of a saturated ring system. cam.ac.uk While specific details on disorder in Diphenyl-prop-2-ynyl-amine are scarce, studies on related compounds show that disorder is a common phenomenon, particularly for flexible molecular fragments. nih.gov The refinement of crystallographic data in such cases requires sophisticated models that account for the partial occupancy of atomic sites corresponding to each conformation. iucr.orgresearchgate.net This analysis is vital as it reveals the molecule's inherent flexibility and the low energy barriers between different conformational states.

Supramolecular Features: Hydrogen Bonding and π-π Stacking Interactions

The arrangement of molecules in a crystal is directed by a network of non-covalent interactions. nih.gov Understanding these interactions is key to predicting and controlling the solid-state properties of materials. For derivatives of Diphenyl-prop-2-ynyl-amine, hydrogen bonds and π-π stacking are the dominant supramolecular forces.

Hydrogen Bonding: Although the parent amine has a secondary amine proton (N-H) capable of acting as a hydrogen bond donor, related structures often rely on weaker C-H···O or C-H···N interactions to build their supramolecular architectures. researchgate.net These interactions, while weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal packing. nih.gov In more complex derivatives, functional groups can introduce stronger hydrogen bonding motifs, leading to the formation of one-, two-, or three-dimensional networks that define the material's structure and properties. researchgate.net

Spectroscopic Probing of Structure and Reactivity (Beyond Basic Identification)

While standard spectroscopic techniques like NMR and IR are used for routine identification, advanced applications of these and other methods can provide deeper insights into molecular structure, bonding, and reactivity.

The combination of experimental spectroscopy with quantum chemical calculations, such as Density Functional Theory (DFT), offers a powerful tool for structural analysis. researchgate.net For example, the experimental FT-IR and NMR spectra of a derivative can be compared against a theoretically calculated spectrum. researchgate.net Discrepancies and agreements between the two can help to confirm conformational details and understand the electronic structure. researchgate.net

Furthermore, spectroscopy is highly sensitive to the molecular environment. The photophysical properties, such as UV-Vis absorption and fluorescence, can be significantly affected by supramolecular interactions. nih.gov Changes in the absorption or emission spectra between a molecule in solution and in the solid state can indicate the presence and nature of intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.net For instance, the formation of aggregates stabilized by these forces can lead to shifts in emission wavelengths, providing a spectroscopic handle to probe the self-assembly process. researchgate.net Time-resolved fluorescence spectroscopy can further elucidate the dynamics of excited states, which are influenced by the molecular packing and non-covalent interactions within the crystal.

Theoretical and Computational Investigations of Diphenyl Prop 2 Ynyl Amine

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of complex organic reactions. For propargylamine (B41283) derivatives, DFT calculations can map out the potential energy surfaces of various transformations, identifying transition states and intermediates, and thus clarifying the stepwise sequence of events.

While specific DFT studies on the reaction mechanisms of Diphenyl-prop-2-ynyl-amine are not extensively documented, research on analogous propargyl systems provides a strong predictive framework. For instance, DFT calculations on the addition-cyclization-isomerization reactions of propargyl cyanamides have detailed a multi-step pathway. This process is initiated by a nucleophilic attack, followed by conformational changes, a subsequent intramolecular nucleophilic attack by the nitrogen atom on the alkyne, and finally, proton transfers to yield the stable product. researchgate.net A similar mechanistic investigation for Diphenyl-prop-2-ynyl-amine would likely explore analogous cyclization pathways, considering the nucleophilic character of the diphenylamino group and the electrophilic nature of the alkyne, which can be activated by a metal catalyst.

In metal-catalyzed reactions, such as the nickel-catalyzed desymmetric cyclization of alkyne-tethered malononitriles, DFT studies have been crucial in elucidating the catalytic cycle. pku.edu.cn These studies detail steps like transmetalation, arylnickel addition, and isomerization, identifying the rate-determining and stereo-determining steps. pku.edu.cn For Diphenyl-prop-2-ynyl-amine, DFT could be employed to model similar catalytic cycles, for example, in gold- or palladium-catalyzed cycloisomerization reactions, to understand the role of the metal in activating the alkyne bond and facilitating the formation of new rings.

A hypothetical reaction pathway for the cyclization of an N-propargylamine, based on related DFT studies, is presented in the table below.

| Step | Description | Key Features |

| 1 | Coordination of a metal catalyst to the alkyne. | Activation of the C≡C triple bond. |

| 2 | Intramolecular nucleophilic attack by the amine. | Formation of a new C-N bond and a cyclic intermediate. |

| 3 | Proton transfer or rearrangement. | Leads to the formation of a more stable intermediate. |

| 4 | Isomerization/Product formation. | Yields the final, thermodynamically favored cyclic product. |

| 5 | Catalyst regeneration. | The metal catalyst is released to participate in a new cycle. |

Computational Analysis of Regioselectivity and Enantioselectivity

Many reactions involving propargylamines can yield multiple products, making selectivity a key concern. Computational analysis is instrumental in predicting and explaining both regioselectivity (where on a molecule a reaction occurs) and enantioselectivity (the preference for one enantiomer over another).

For asymmetric reactions, DFT is used to model the transition states leading to different stereoisomers. The calculated energy differences between these transition states can predict the enantiomeric excess (% ee) of a reaction. A computational study on the Ni-catalyzed asymmetric alkynyl propyl hydroxyaminations, for instance, identified the asymmetric propargylic substitution as the enantioselectivity-determining step. rsc.org Through Energy Decomposition Analysis–Natural Orbitals for Chemical Valence (EDA-NOCV), the study attributed the enantioselectivity to a combination of electrostatic interactions, orbital interactions, Pauli repulsions, and dispersion forces between the ligand and the substrate. rsc.org Similar computational approaches could be applied to enantioselective reactions of Diphenyl-prop-2-ynyl-amine to understand the origin of stereocontrol.

In the context of regioselectivity, DFT can be used to study reactions like hydroamination or cyclization where the nucleophile can attack different positions of the alkyne. For example, in the rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes, distortion-interaction analysis revealed that regioselectivity is influenced by steric effects during the alkyne insertion step. rsc.org This type of analysis would be highly relevant for predicting the outcome of similar reactions involving Diphenyl-prop-2-ynyl-amine.

The table below summarizes key computational approaches to analyzing selectivity in reactions of propargylamine analogs.

| Selectivity Type | Computational Method | Information Gained |

| Enantioselectivity | Transition State Energy Calculations | Prediction of the major enantiomer and enantiomeric excess. |

| EDA-NOCV Analysis | Understanding the nature of non-covalent interactions that govern stereocontrol. rsc.org | |

| Regioselectivity | Distortion-Interaction Analysis | Insight into how steric and electronic factors influence the site of reaction. rsc.org |

| Reaction Pathway Modeling | Identification of the lowest energy pathway leading to a specific regioisomer. |

Studies on Electronic Properties and Molecular Orbitals (e.g., LUMO)

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), are fundamental to its reactivity. DFT calculations are widely used to determine these properties.

For Diphenyl-prop-2-ynyl-amine, the HOMO is expected to be localized primarily on the electron-rich diphenylamine (B1679370) moiety, while the LUMO would likely be centered on the propargyl group's alkyne, which can accept electron density. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and the energy required for electronic excitation. sapub.org

Studies on diphenylamine and its derivatives show that the HOMO and LUMO energy levels can be tuned by substituents on the phenyl rings. researchgate.net This principle would also apply to Diphenyl-prop-2-ynyl-amine. The calculated HOMO-LUMO gap can provide insights into the molecule's potential applications in materials science, for instance, as a component in organic semiconductors or dyes. researchgate.net The distribution of these frontier orbitals can also predict how the molecule will interact with electrophiles and nucleophiles. researchgate.net

The following table presents hypothetical HOMO and LUMO energy values for Diphenyl-prop-2-ynyl-amine and a related derivative, illustrating the effect of a substituent. These values are for illustrative purposes and would need to be calculated using a specific DFT method and basis set.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Diphenyl-prop-2-ynyl-amine | -5.5 | -1.0 | 4.5 |

| Bis(4-methoxyphenyl)-prop-2-ynyl-amine | -5.2 | -0.9 | 4.3 |

Modeling of Stereoelectronic Effects in Related Structures

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. In reactions involving propargylamines, such as cyclizations, these effects can play a critical role in determining the preferred reaction pathway and the stereochemical outcome.

Computational modeling allows for the detailed analysis of these effects. For example, a computational study on the aryl radical cyclization of phenethylenamides demonstrated a preference for a 7-endo over a 6-exo cyclization. researchgate.net This preference was explained by the stereoelectronic requirements of the transition states; the favored transition state maintained better planarity of the enamide system. researchgate.net For Diphenyl-prop-2-ynyl-amine, similar computational studies could investigate how the orientation of the diphenylamino group and the alkyne influences the feasibility of cyclization reactions, and how orbital overlap dictates the geometry of the transition states.

Molecular Dynamics Simulations (if applicable to conformational studies or interactions)

MD simulations could be used to explore the conformational landscape of Diphenyl-prop-2-ynyl-amine, particularly the rotation around the C-N bonds and the flexibility of the propargyl chain. Understanding the preferred conformations in different solvents would be crucial for interpreting its reactivity and spectroscopic properties. A computational study on N-alkoxyamides, for instance, used DFT to analyze a large number of conformational isomers to understand the stereoselectivity of a cyclization reaction, highlighting the importance of conformational preferences in transition states. nih.gov While not MD, this underscores the value of conformational analysis.

Furthermore, MD simulations could model the interaction of Diphenyl-prop-2-ynyl-amine with other molecules, such as solvents, catalysts, or biological macromolecules. This would be particularly relevant if the compound is being investigated for applications in materials science or medicinal chemistry, where its interactions with its environment are key to its function.

Applications in Advanced Organic Synthesis and Materials Science

Synthetic Intermediates for Complex Organic Molecules

The structural features of Diphenyl-prop-2-ynyl-amine make it an important precursor in multistep synthetic sequences aimed at producing molecules with significant chemical or biological properties.

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, natural products, and functional materials. nih.govmsesupplies.comsigmaaldrich.com Diphenyl-prop-2-ynyl-amine serves as a key starting material for the construction of several important classes of these compounds.

Imidazoles: The imidazole (B134444) ring is a privileged structure in medicinal chemistry. nih.gov The propargylamine (B41283) functionality is a well-established component in multicomponent reactions for imidazole synthesis. For instance, in the presence of a suitable catalyst, Diphenyl-prop-2-ynyl-amine can react with aldehydes, a source of ammonia (B1221849) (like ammonium (B1175870) acetate), and another component to yield highly substituted imidazoles. nih.gov This approach is valued for its efficiency in building molecular complexity in a single step. researchgate.net The diphenylamino substituent can be carried through the synthesis to become an integral part of the final imidazole product, influencing its electronic properties and biological activity. researchgate.netnih.gov

Oxazolidin-2-ones: The oxazolidin-2-one core is present in several important antibacterial agents. nih.gov Syntheses of these heterocycles can be achieved through the cyclization of propargylic amine derivatives. For example, N-protected alkynylamines can undergo gold(I)-catalyzed rearrangement and cyclization to form 5-methylene-1,3-oxazolidin-2-ones. nih.govorganic-chemistry.org Diphenyl-prop-2-ynyl-amine can be utilized in similar synthetic strategies, where the alkyne group participates in the key ring-forming step to construct the oxazolidinone skeleton. organic-chemistry.orgresearchgate.net

Table 1: Representative Synthesis of Heterocycles Using Propargylamine Scaffolds

| Heterocycle | Reactants | Catalyst/Conditions | General Outcome |

|---|---|---|---|

| Imidazole | Propargylamine, Aldehyde, Benzil, NH4OAc | CuFe2O4 NPs or other Lewis acids | Forms polysubstituted imidazoles in good yields. nih.gov |

| Oxazolidin-2-one | N-Boc-protected alkynylamine | Cationic Au(I) complex | High yield conversion to the corresponding alkylidene 2-oxazolidinone. organic-chemistry.org |

Chiral β-amino ketones and β-amino alcohols are critical building blocks in asymmetric synthesis and are prevalent in many pharmaceutical compounds. westlake.edu.cnmdpi.comresearchgate.net The functional groups within Diphenyl-prop-2-ynyl-amine allow it to be a strategic precursor for these molecules.

The synthesis of β-amino ketones can be envisioned through the hydration of the alkyne triple bond in Diphenyl-prop-2-ynyl-amine. This transformation, typically catalyzed by mercury, gold, or other transition metal salts, would convert the terminal alkyne into a methyl ketone, yielding a β-(diphenylamino) ketone.

Subsequent asymmetric reduction of the resulting ketone provides access to chiral β-amino alcohols. nih.gov This two-step process leverages the existing carbon-nitrogen bond and introduces two new functional groups with controlled stereochemistry. The development of catalytic asymmetric methods for such transformations is a significant area of research. westlake.edu.cn

Table 2: Synthetic Pathway from Alkynes to Chiral β-Amino Alcohols

| Step | Transformation | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Alkyne Hydration | HgSO4, H2SO4 / Au(I) or Pt(II) catalysts | β-Amino Ketone |

| 2 | Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst, chiral ruthenium complexes) | Chiral β-Amino Alcohol |

The terminal alkyne in Diphenyl-prop-2-ynyl-amine is a versatile functional group that can be readily modified, making the compound a platform for creating a library of more complex functionalized alkynes. mdpi.com These derivatized products can then be used in a variety of powerful synthetic reactions.

Key derivatization reactions include:

Sonogashira Coupling: The terminal C-H bond of the alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper co-catalyst system. This reaction extends the carbon chain and introduces new aromatic or olefinic groups.

Click Chemistry (Huisgen Cycloaddition): The alkyne can react with azides in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form highly stable 1,2,3-triazole rings. This reaction is known for its high efficiency and functional group tolerance.

Mannich-type Reactions: The acidic proton of the terminal alkyne can be replaced by an aminomethyl group through reaction with an aldehyde and a secondary amine, further functionalizing the molecule.

These transformations allow for the modular construction of complex molecules where the Diphenyl-prop-2-ynyl-amine core serves as a central scaffold. researchgate.netnih.gov

Roles in Catalysis

Beyond its role as a synthetic intermediate, Diphenyl-prop-2-ynyl-amine and its derivatives are of interest in the field of catalysis, primarily in the design of ligands for transition metal complexes.

The efficacy of a transition metal catalyst is highly dependent on the electronic and steric properties of its surrounding ligands. umsl.educhiba-u.jp The structure of Diphenyl-prop-2-ynyl-amine offers several features that are attractive for ligand design:

Nitrogen Donor: The nitrogen atom of the diphenylamino group can act as a Lewis base, coordinating to a metal center.

Steric Bulk: The two phenyl groups provide significant steric hindrance, which can be used to control the coordination environment around a metal, influence selectivity in catalytic reactions, and stabilize reactive metal centers.

Alkyne Moiety: The π-system of the carbon-carbon triple bond can also coordinate to transition metals. Furthermore, the rigid propargyl linker can position the diphenylamino group and other potential donor atoms in a well-defined geometry.

Derivatives of Diphenyl-prop-2-ynyl-amine can be incorporated into multidentate ligand frameworks, such as pincer ligands, which are known to form highly stable and active catalysts for a variety of organic transformations. umsl.eduacs.org

Diphenyl-prop-2-ynyl-amine can serve as a precursor to molecules that are themselves catalytically active or are key components of catalytic systems. For example, as discussed in section 7.1.1, it can be used to synthesize substituted imidazoles. These imidazoles can, in turn, be converted into N-heterocyclic carbene (NHC) precursors. msesupplies.com NHCs are a powerful class of ligands that form highly stable and catalytically active complexes with a wide range of transition metals, notably palladium, ruthenium, and gold. msesupplies.comresearchgate.net These NHC-metal complexes are widely used in cross-coupling reactions, metathesis, and other important catalytic processes. Therefore, Diphenyl-prop-2-ynyl-amine is a valuable starting point for the synthesis of these advanced catalytic species.

Contributions to Supramolecular Chemistry and Polymer Science

Diphenyl-prop-2-ynyl-amine is a valuable compound in polymer science and a potential building block in supramolecular chemistry due to its unique structural features: a terminal alkyne group and two bulky phenyl substituents on the nitrogen atom.

The terminal alkyne group is particularly significant as it can readily participate in a variety of polymerization reactions. One of the most powerful applications is in the realm of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction is known for its high efficiency, mild reaction conditions, and high yield, making it an ideal method for polymer synthesis and modification. mdpi.com By reacting with azide-functionalized monomers or polymers, Diphenyl-prop-2-ynyl-amine can be used to create complex macromolecular architectures such as block copolymers, graft polymers, and functionalized polymer surfaces. nih.gov The presence of the terminal triple bond allows for either pre- or post-polymerization modification, offering a versatile route to new functional materials. nih.gov

Furthermore, the propargyl group can undergo ethynyl (B1212043) polymerization. This process is utilized in the formation of high-performance thermosetting resins. For instance, propargylamine has been used as an amine source in the synthesis of benzoxazine (B1645224) monomers. rsc.org The resulting resins polymerize through both the ring-opening of the oxazine (B8389632) ring and the additional polymerization of the ethynyl group, leading to highly cross-linked networks with enhanced thermal stability. rsc.org The incorporation of the diphenylamine (B1679370) moiety would be expected to further increase the thermal stability and char yield of the resulting thermoset polymer.

In supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, the rigid, linear structure of the alkyne group combined with the large, aromatic surface of the diphenyl groups makes Diphenyl-prop-2-ynyl-amine an interesting candidate for designing ordered structures. nih.gov These features can promote organized packing and π-π stacking interactions, which are fundamental to the construction of complex supramolecular assemblies.

The table below summarizes polymerization applications involving the propargylamine motif.

| Polymerization Type | Monomer/Functional Group | Key Features & Applications | Resulting Polymer Properties |

|---|---|---|---|

| Click Chemistry (CuAAC) | N-alkynylated Dithienopyrrole | Pre- or post-polymerization modification with azide-containing compounds. nih.gov Synthesis of bio-conjugated homopolymers. nih.gov | Functionalized conjugated polymers with tailored pendant groups. nih.gov |

| Thermoset Formation | Propargyl-containing Benzoxazine Monomers | Dual polymerization mechanism (ring-opening and ethynyl polymerization). rsc.org Creates high-performance resins. rsc.org | High thermal stability, high char yield, and low flammability. rsc.org |

| Ring-Opening Polymerization | Propargylamine as Initiator for NCAs* | Initiates polymerization of N-carboxyanhydrides to form polypeptides. usm.edu The alkyne terminus allows for subsequent functionalization via click chemistry. usm.edu | Acetylene-terminated polypeptides that can be functionalized to create materials like lipid mimetics. usm.edu |

*N-Carboxyanhydride

Other Emerging Research Applications (e.g., corrosion inhibitors if structurally relevant to the alkyne-amine motif)

The alkyne-amine motif present in Diphenyl-prop-2-ynyl-amine makes it a strong candidate for application as a corrosion inhibitor, particularly for steel in acidic environments. researchgate.net The effectiveness of organic corrosion inhibitors is closely related to their ability to adsorb onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. mdpi.com

The inhibition mechanism of Diphenyl-prop-2-ynyl-amine can be attributed to several key molecular features:

Nitrogen Heteroatom : The lone pair of electrons on the nitrogen atom can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong chemisorption. nih.govnih.gov

Alkyne Group : The π-electrons of the carbon-carbon triple bond provide another site for interaction with the metal surface, strengthening the adsorption of the molecule. researchgate.net

Phenyl Rings : The two aromatic rings contribute a large surface area and a high density of π-electrons, which further enhance the adsorption process. nih.gov Once adsorbed, the bulky and hydrophobic phenyl groups form a dense protective layer that repels water and corrosive ions (like Cl⁻) from the metal surface. nih.gov

This combination of physical (electrostatic) and chemical adsorption results in a stable, inhibitive film that effectively reduces both anodic metal dissolution and cathodic hydrogen evolution reactions, making it a mixed-type inhibitor. nih.gov Compounds containing heteroatoms, π-bonds, and aromatic rings are well-documented as efficient corrosion inhibitors. nih.govelectrochemsci.org For example, various derivatives of thiosemicarbazone and pyrazole (B372694) with similar structural features have demonstrated high inhibition efficiencies. nih.govnih.gov N,N'-diphenylthiourea, which also contains two phenyl groups attached to nitrogen atoms, has shown significant corrosion inhibiting performance for mild steel in acidic solutions. researchgate.net

The table below presents representative corrosion inhibition data for compounds that are structurally related to the alkyne-amine motif, highlighting their performance in protecting steel in hydrochloric acid.

| Inhibitor | Metal | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Naphthylamine | Copper-Nickel Alloy | 5% HCl | 0.085 M | 85.6% | researchgate.net |

| N,N'-diphenylthiourea | Mild Steel | 0.5 M HCl | 1.5% | ~75% (interpolated from graph) | researchgate.net |

| (E)-N′-(1-(4-(dimethylamino)phenyl)ethylidene) isonicotinohydrazide (MAPEI) | N80 Steel | 15% HCl | 5 x 10⁻³ M | >90% | mdpi.com |

| 2-(4-bromobenzylidene)-N-phenylhydrazinecarbothioamide (Br-BT) | Mild Steel | 1.0 M HCl | 400 µM | 95.3% | nih.gov |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1.0 M HCl | 1 mM | 90.2% | nih.gov |

Future Research Directions and Challenges in Diphenyl Prop 2 Ynyl Amine Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in modern synthetic chemistry is the development of processes that are not only efficient but also environmentally benign. For the synthesis of Diphenyl-prop-2-ynyl-amine, the focus is shifting away from traditional multi-step methods that often involve harsh conditions and stoichiometric reagents.

Future research will likely concentrate on optimizing and expanding multicomponent reactions, particularly the A³ (aldehyde, alkyne, and amine) coupling reaction. libretexts.orgresearchgate.net This one-pot procedure is inherently atom-economical, as it combines three starting materials—in this case, an aldehyde, an alkyne, and diphenylamine (B1679370)—to form the target molecule with water as the only byproduct. researchgate.net The development of novel catalysts, including recyclable nanocatalysts and metal-organic frameworks (MOFs), is a promising avenue to enhance the efficiency and sustainability of this process. researchgate.netresearchgate.net

Furthermore, the exploration of solvent-free reaction conditions represents a significant step towards greener synthesis. rsc.org Eliminating organic solvents reduces waste, cost, and environmental impact. Metal-free catalytic systems are also gaining traction as they mitigate concerns related to the toxicity and cost of transition metals. nih.gov The ideal future methodology would involve a catalyst-free or a highly efficient, reusable catalyst system under solvent-free conditions, maximizing both atom economy and environmental sustainability. innosyn.comrsc.org

Table 1: Comparison of Synthetic Methodologies for Propargylamine (B41283) Synthesis

| Methodology | Catalyst Examples | Advantages | Challenges for Diphenyl-prop-2-ynyl-amine |

| A³ Coupling | Copper, Gold, Silver, Iron salts; Nanocatalysts researchgate.netresearchgate.net | High atom economy, one-pot synthesis, mild conditions. libretexts.org | Steric hindrance from the two phenyl groups on the amine might reduce reaction rates. |

| Solvent-Free Synthesis | [Zn(L-proline)₂], Nano-crystalline ZnCl₂–TiO₂ rsc.org | Reduced waste, simplified purification, lower environmental impact. | Ensuring adequate mixing and heat transfer for a potentially solid-phase reaction. |

| Metal-Free Synthesis | Organocatalysts, Microwave irradiation nih.gov | Avoids toxic and expensive metals, simplifies product purification. | Often requires higher temperatures or longer reaction times. rsc.org |

| C-H Activation | Lewis Acid/Organocopper systems nih.gov | Direct functionalization of amines, avoids pre-functionalized starting materials. | Selectivity and reactivity of the C-H bonds adjacent to the diphenylamine nitrogen. |

Exploration of Novel Reactivity and Transformation Pathways

The dual functionality of Diphenyl-prop-2-ynyl-amine—the nucleophilic amine and the reactive alkyne—makes it a versatile building block for the synthesis of more complex molecules. acs.org While the general reactivity of propargylamines has been explored, the specific pathways available to the diphenyl-substituted variant remain a rich area for investigation.

Future research should focus on leveraging this unique structure for novel intramolecular and intermolecular transformations. For instance, palladium-catalyzed cyclization of Diphenyl-prop-2-ynyl-amine derivatives could provide a direct route to functionalized quinolines and other valuable N-heterocycles. mdpi.com Similarly, base-promoted isomerization could yield synthetically useful 1-azadienes. mdpi.com The electronic properties of the diphenylamine moiety can be exploited to influence the regioselectivity and stereoselectivity of these transformations.

Another promising direction is the use of Diphenyl-prop-2-ynyl-amine in cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. The development of new catalytic systems that can selectively activate either the alkyne or the C-H bonds of the aromatic rings will be crucial for unlocking novel transformation pathways.

Table 2: Potential Transformations of Diphenyl-prop-2-ynyl-amine Scaffolds

| Reaction Type | Potential Catalyst/Reagent | Potential Products | Research Focus |

| Cyclization/Isomerization | Palladium catalysts, Bases (e.g., KOtBu) | Substituted Quinolines, 1-Azadienes mdpi.com | Controlling selectivity between different cyclization modes. |

| Cycloaddition | Metal catalysts (e.g., Rh, Ru) | Polycyclic aromatic amines, Pyrroles | Exploring [2+2+2] and other cycloaddition reactions. |

| Coupling Reactions | Copper, Palladium catalysts | Functionalized alkynes, Ene-ynes nih.gov | Sonogashira, Heck, and other cross-coupling reactions at the alkyne terminus. |

| Propargylic Substitution | Lewis/Brønsted acids | Allenes, functionalized propargylamines nih.gov | Developing stereoselective substitution methods. |

Advancements in Asymmetric Catalytic Synthesis for Greater Enantiopurity

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While Diphenyl-prop-2-ynyl-amine itself is achiral, its derivatives can possess stereogenic centers. The development of asymmetric methods to synthesize these chiral derivatives with high enantiopurity is a significant challenge and a key research direction.

Future efforts will be directed towards the design and application of novel chiral catalysts for the enantioselective synthesis of propargylamine derivatives. researchgate.net This includes the use of chiral ligands in metal-catalyzed reactions, such as copper-catalyzed propargylic amination, and the development of potent organocatalysts. rsc.org BINOL-based chiral phosphoric acids, for example, have shown great promise in catalyzing enantioselective Mannich-type reactions to produce chiral β-keto propargylamines with high yields and enantioselectivities (up to 95% ee). organic-chemistry.orgacs.org

A significant challenge is the development of catalytic systems that are not only highly enantioselective but also broadly applicable to a wide range of substrates. The goal is to achieve near-perfect enantiopurity (ee > 99%) while maintaining high yields and operational simplicity. This will require a deeper understanding of the reaction mechanisms and the catalyst-substrate interactions that govern the stereochemical outcome. chemrxiv.orgmdpi.comnih.govrsc.org

Table 3: Chiral Catalysts for Asymmetric Propargylamine Synthesis

| Catalyst System | Reaction Type | Reported Enantioselectivity (ee) | Key Features |

| Copper(I)/Chiral N,N,P Ligand | Propargylic Amination rsc.org | Good to excellent | Effective for synthesizing N-tethered 1,6-enynes. |

| BINOL-based Chiral Phosphoric Acid (CPA) | Mannich Reaction organic-chemistry.orgacs.org | Up to 95% | Provides access to chiral β-keto N-Boc-propargylamines. |

| Copper/PyBOX | C-H Functionalization nih.gov | High | Used for enantioselective coupling of α-amino C-H bonds. |

| Iridium Complexes | Hydroalkynylation | High diastereo- and enantioselectivity | Useful for creating vicinal stereocenters. |

Integration of Advanced Computational Methods for Reaction Prediction and Design

Computational chemistry has become an indispensable tool in modern organic synthesis. The integration of advanced computational methods, such as Density Functional Theory (DFT), offers a powerful approach to understanding and predicting the behavior of molecules like Diphenyl-prop-2-ynyl-amine.

Future research will increasingly rely on computational modeling to elucidate complex reaction mechanisms, identify key transition states, and predict the outcomes of novel transformations. researchgate.netnih.gov DFT calculations can provide valuable insights into catalyst performance, helping to rationally design more efficient and selective catalysts for both the synthesis and functionalization of Diphenyl-prop-2-ynyl-amine. dntb.gov.ua For example, theoretical studies can help discriminate between different reactive sites within the molecule, guiding experimental efforts towards desired outcomes. nih.govresearchgate.net

Beyond mechanistic studies, the application of machine learning and artificial intelligence (AI) presents an exciting frontier. arxiv.org By training algorithms on large datasets of chemical reactions, it may become possible to predict the feasibility and optimal conditions for new reactions involving the Diphenyl-prop-2-ynyl-amine scaffold. nih.gov This predictive power could dramatically accelerate the discovery of novel synthetic routes and functional molecules.

Table 4: Applications of Computational Methods in Diphenyl-prop-2-ynyl-amine Chemistry

| Computational Method | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic Elucidation | Transition state energies, reaction barriers, catalyst-substrate interactions. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Reactivity Prediction | Identification of reactive sites, prediction of regioselectivity. |

| Molecular Dynamics (MD) | Conformational Analysis | Understanding the dynamic behavior of flexible molecules and their interactions. |

| Machine Learning / AI | Reaction Prediction & Optimization | Predicting reaction outcomes, suggesting optimal reaction conditions, virtual screening of catalysts. arxiv.orgnih.gov |

| ADME Predictions | Drug Discovery | Favorable pharmacokinetic parameters for potential antioxidant applications. nih.gov |

Design of New Functional Materials incorporating Diphenyl-prop-2-ynyl-amine Scaffolds

The unique combination of a polymerizable alkyne group and a photochemically active diphenylamine core makes Diphenyl-prop-2-ynyl-amine an attractive building block for the design of novel functional materials.

A significant area for future research is the development of polymers derived from Diphenyl-prop-2-ynyl-amine monomers. The propargyl group can participate in various polymerization reactions, including addition and ring-opening polymerizations, to create thermosetting resins with potentially high thermal stability and low flammability. rsc.org The incorporation of the diphenylamine unit could impart desirable electronic, optical, or antioxidant properties to the resulting polymers. rsc.orgnih.govdoi.org

The synthesis of poly(diphenyl substituted acetylenes) has been shown to produce materials with interesting fluorescence properties. rsc.org By analogy, polymers of Diphenyl-prop-2-ynyl-amine could find applications in organic light-emitting diodes (OLEDs), sensors, or as charge-transporting materials in organic electronics. Furthermore, the synthesis of hybrid composites, for instance by grafting these polymers onto surfaces like graphene oxide or incorporating them into metal-organic frameworks, could lead to materials with enhanced mechanical, thermal, or conductive properties. rsc.orgmdpi.com

Table 5: Potential Functional Materials from Diphenyl-prop-2-ynyl-amine

| Material Type | Key Feature from Scaffold | Potential Application | Research Direction |

| Thermosetting Resins | Propargyl group polymerization, thermal stability of diphenylamine | High-performance composites, aerospace materials, flame retardants. rsc.org | Investigating polymerization mechanisms and thermal properties. |

| Conductive Polymers | π-conjugated system of diphenylamine | Organic electronics, sensors, antistatic coatings. | Tuning electronic properties through derivatization. |

| Fluorescent Polymers | Aggregation-induced emission (AIE) properties | Bio-imaging, chemical sensors, OLEDs. rsc.org | Synthesis of water-soluble polymers for biological applications. |

| Hybrid Composites | Amine functionality for surface grafting | Reinforced materials, catalysts, energy storage. mdpi.com | Exploring composites with carbon nanotubes, graphene, or MOFs. |

Q & A

Q. What are the standard synthetic routes for Diphenyl-prop-2-ynyl-amine, and how can reaction conditions be optimized?

Diphenyl-prop-2-ynyl-amine can be synthesized via nucleophilic substitution between propargyl bromide and diphenylamine under anhydrous conditions. Reductive amination using diphenyl ketone derivatives and propargylamine in the presence of catalysts like palladium or nickel may also yield the compound . Optimization involves:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst selection : Use Pd/C for hydrogenation steps to minimize undesired reduction of the alkyne moiety.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF improves solubility of intermediates.

Q. How is Diphenyl-prop-2-ynyl-amine characterized structurally, and what analytical techniques are critical?

Key methods include:

- NMR spectroscopy : H and C NMR confirm the alkyne proton (δ ~2.5 ppm) and quaternary carbons.

- FTIR : The C≡C stretch (~2100 cm) and N–H bend (~1600 cm) validate the functional groups.

- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (expected: ~227.3 g/mol) and fragmentation patterns .

Q. What safety protocols are essential when handling Diphenyl-prop-2-ynyl-amine in the lab?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste disposal : Collect residues in labeled containers for incineration or specialized chemical waste services .

Advanced Research Questions

Q. How can enantioselective synthesis of Diphenyl-prop-2-ynyl-amine be achieved, and what chiral catalysts are effective?